molecular formula C12H16N4O4 B4794585 2-(4-methyl-3-nitrobenzoyl)-N-propylhydrazinecarboxamide

2-(4-methyl-3-nitrobenzoyl)-N-propylhydrazinecarboxamide

Cat. No. B4794585
M. Wt: 280.28 g/mol
InChI Key: MSUJUUIDSJAAAK-UHFFFAOYSA-N
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Description

2-(4-methyl-3-nitrobenzoyl)-N-propylhydrazinecarboxamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MNPA is a hydrazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

2-(4-methyl-3-nitrobenzoyl)-N-propylhydrazinecarboxamide has been found to have potential applications in the field of medicine due to its ability to inhibit the growth of cancer cells. 2-(4-methyl-3-nitrobenzoyl)-N-propylhydrazinecarboxamide has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. 2-(4-methyl-3-nitrobenzoyl)-N-propylhydrazinecarboxamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(4-methyl-3-nitrobenzoyl)-N-propylhydrazinecarboxamide involves the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme for the synthesis of DNA, and its inhibition leads to the inhibition of DNA synthesis and cell proliferation. 2-(4-methyl-3-nitrobenzoyl)-N-propylhydrazinecarboxamide has been found to be a more potent DHFR inhibitor than other known inhibitors, making it a potential candidate for the development of anticancer drugs.
Biochemical and physiological effects:
2-(4-methyl-3-nitrobenzoyl)-N-propylhydrazinecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-(4-methyl-3-nitrobenzoyl)-N-propylhydrazinecarboxamide has also been found to reduce the levels of intracellular folate, leading to the inhibition of DNA synthesis and cell proliferation. In addition, 2-(4-methyl-3-nitrobenzoyl)-N-propylhydrazinecarboxamide has been found to reduce the levels of inflammatory cytokines, leading to its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-(4-methyl-3-nitrobenzoyl)-N-propylhydrazinecarboxamide has several advantages for lab experiments, including its high potency as a DHFR inhibitor and its potential applications in the field of medicine. However, 2-(4-methyl-3-nitrobenzoyl)-N-propylhydrazinecarboxamide has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.

Future Directions

Future research on 2-(4-methyl-3-nitrobenzoyl)-N-propylhydrazinecarboxamide can focus on its potential applications in the development of anticancer drugs and the treatment of inflammatory diseases. Further studies can also explore the optimization of the synthesis method of 2-(4-methyl-3-nitrobenzoyl)-N-propylhydrazinecarboxamide to improve its yield and efficacy. In addition, the development of 2-(4-methyl-3-nitrobenzoyl)-N-propylhydrazinecarboxamide analogs with improved solubility and stability can also be explored.

properties

IUPAC Name

1-[(4-methyl-3-nitrobenzoyl)amino]-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4/c1-3-6-13-12(18)15-14-11(17)9-5-4-8(2)10(7-9)16(19)20/h4-5,7H,3,6H2,1-2H3,(H,14,17)(H2,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUJUUIDSJAAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NNC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methyl-3-nitrophenyl)carbonyl]-N-propylhydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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